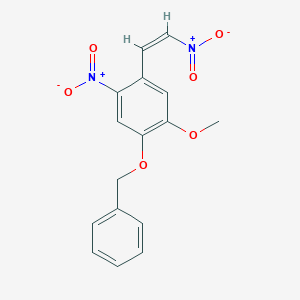

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene is a polysubstituted aromatic compound with a benzene ring functionalized at positions 1, 2, 4, and 5. Its structure includes:

- 1-Methoxy group: Enhances electron density at the ortho and para positions.

- 2-Phenylmethoxy (benzyloxy) group: Introduces steric bulk and lipophilicity.

- 4-Nitro group: A strong electron-withdrawing substituent.

- 5-(2-Nitroethenyl) group: A conjugated nitroalkene moiety, acting as a Michael acceptor .

Méthodes De Préparation

The synthesis of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene involves several steps. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration of the compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula C15H13N3O4 and a molecular weight of approximately 299.28 g/mol. Its structure features a methoxy group, nitro groups, and a phenylmethoxy moiety, which contribute to its reactivity and interaction with biological systems. The compound's structure can be represented as follows:

Organic Synthesis

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions such as:

- Electrophilic Aromatic Substitution: The nitro and methoxy groups can direct electrophiles to specific positions on the aromatic ring, facilitating the synthesis of more complex molecules.

- Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed coupling reactions to form biaryl compounds that are valuable in pharmaceuticals and materials science.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Photoresponsive Materials: Due to its stilbene structure, this compound can undergo isomerization upon exposure to UV light, making it useful in developing photoresponsive polymers and devices.

- Fluorescent Dyes: The presence of multiple aromatic rings allows for fluorescence under UV light, which can be exploited in imaging and sensing applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of nitro-stilbene derivatives on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through the generation of reactive oxygen species (ROS). Although not directly involving this compound, this research highlights the potential therapeutic applications of structurally related compounds.

Case Study 2: Synthesis of Biaryl Compounds

In a synthetic chemistry study, researchers utilized nitrostilbene derivatives as intermediates in cross-coupling reactions to synthesize biaryl compounds. The study demonstrated that varying substituents on the stilbene framework could enhance reaction yields and selectivity, suggesting that this compound could serve as a versatile building block for complex organic molecules.

Mécanisme D'action

The mechanism of action of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects . For example, it may interact with enzymes involved in oxidative stress or inflammation, modulating their activity and resulting in therapeutic benefits .

Comparaison Avec Des Composés Similaires

Physicochemical Properties :

- Molecular formula : C₁₆H₁₄N₂O₆

- Molecular weight : 330.29 g/mol

- Melting point : 163–164°C

- Boiling point : 547.4°C at 7 mmHg

- Density : 1.335 g/cm³ .

The compound is compared to structurally related nitroaromatic derivatives to highlight functional group effects on physicochemical properties and reactivity.

Structural Analogs

Key Differences

Substituent Effects: The benzyloxy group in the target compound increases lipophilicity compared to simpler methoxy or acetoxy substituents . Dual nitro groups (positions 4 and 5) create a highly electron-deficient aromatic system, enhancing electrophilic reactivity compared to mono-nitro analogs .

Reactivity: The 2-nitroethenyl group at position 5 acts as a Michael acceptor, enabling conjugate addition reactions, a feature shared with 4-fluoro-β-nitrostyrene .

Physicochemical Properties :

- The target compound’s higher molecular weight (330.29 g/mol) and melting point (163–164°C) reflect increased stability compared to smaller analogs like 1-fluoro-4-(2-nitroethenyl)benzene (167.14 g/mol, 99–102°C) .

Activité Biologique

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene, also known by its CAS number 2426-89-3, is a complex organic compound with significant biological activity attributed to its nitro and methoxy functional groups. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14N2O6

- Molar Mass : 330.29 g/mol

- Melting Point : 163–164 °C

- Boiling Point : 547.4 °C

- Density : 1.335 g/cm³

- Solubility : Soluble in chloroform and dichloromethane

The biological activity of nitro compounds, including this compound, is primarily attributed to the presence of the nitro group (−NO2). Upon reduction, these compounds generate reactive intermediates that can interact with cellular components, leading to various biological effects:

- Antimicrobial Activity : Nitro compounds can exert antimicrobial effects by producing toxic intermediates that damage microbial DNA. This mechanism is crucial for the efficacy of drugs like metronidazole, which is used against anaerobic bacteria and protozoa .

- Anticancer Properties : Some studies suggest that nitro compounds can induce apoptosis in cancer cells through oxidative stress and DNA damage pathways. The nitro group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Efficacy :

-

Toxicological Evaluation :

- Toxicological assessments have shown that while 1-Methoxy-4-nitro compounds are not acutely toxic via oral or dermal routes, chronic exposure can lead to hematological changes such as anemia and organ weight alterations in animal models . These findings underline the need for careful evaluation of long-term exposure risks.

-

Anticancer Potential :

- Research has indicated that nitro derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves increased oxidative stress and subsequent activation of apoptotic pathways . This positions such compounds as potential candidates for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene, and how can side reactions be controlled?

- Methodological Answer : The synthesis involves multi-step reactions, including nitro-group introduction, Williamson ether synthesis, and functionalization of the ethenyl group. For the methoxy and phenylmethoxy substituents, Williamson synthesis (using alkyl halides and alkoxides) is optimal . Competing side reactions, such as over-nitration or premature oxidation of the nitroethenyl group, can be minimized by controlling reaction temperature (<60°C) and using protective groups for sensitive moieties. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates like 4-nitro-5-vinyl precursors .

Q. How do electronic effects of substituents (methoxy, nitro, nitroethenyl) influence the compound’s reactivity in electrophilic substitution?

- Methodological Answer : The methoxy group at position 1 is electron-donating (+M effect), activating the ring for electrophilic substitution at ortho/para positions, while the nitro groups (positions 4 and 5) are electron-withdrawing (-I effect), deactivating the ring. Computational studies (e.g., DFT) can predict regioselectivity by analyzing partial charge distribution. Experimental validation via nitration or halogenation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can identify dominant substitution patterns .

Q. What spectroscopic techniques are most reliable for structural confirmation, and how should contradictory data (e.g., NMR vs. IR) be resolved?

- Methodological Answer :

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.1 ppm). ¹³C NMR confirms nitroethenyl carbons (δ 120–140 ppm).

- IR : Nitro groups exhibit strong absorptions at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

Contradictions between NMR and IR data (e.g., missing nitro peaks) may arise from sample purity or tautomerism. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. What in vitro bioassays are suitable for evaluating antifungal or cytotoxic activity of this compound?

- Methodological Answer :

- Antifungal Testing : Use the XTT tetrazolium reduction assay to quantify metabolic inhibition in Candida spp. or Aspergillus spp. (IC₅₀ determination). Compare with amphotericin B as a positive control .

- Cytotoxicity : Employ the MTT assay on mammalian cell lines (e.g., HEK-293) to assess cell viability. Dose-response curves (0.1–100 µM) and statistical analysis (e.g., ANOVA) are critical for reproducibility .

Q. How does the 2-nitroethenyl group affect stability under varying pH and thermal conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Nitroethenyl groups are prone to hydrolysis under alkaline conditions (pH >10) .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Store the compound at -20°C in inert atmospheres to prevent nitro group reduction .

Q. Which computational approaches predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with fungal cytochrome P450 or bacterial nitroreductases. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .

- DFT Calculations : Gaussian 09 can optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict redox behavior and electron-transfer pathways .

Q. Data Contradictions and Resolution Strategies

- Synthetic Yield Discrepancies : Variability in nitroethenyl group formation may arise from competing Michael addition or polymerization. Use radical inhibitors (e.g., BHT) and inert reaction conditions (argon atmosphere) .

- Bioactivity Inconsistencies : Discrepancies between antifungal assays (e.g., XTT vs. broth microdilution) may reflect differences in fungal metabolism. Standardize inoculum size and incubation time across assays .

Propriétés

Numéro CAS |

2426-89-3 |

|---|---|

Formule moléculaire |

C16H14N2O6 |

Poids moléculaire |

330.29 g/mol |

Nom IUPAC |

1-methoxy-4-nitro-5-[(Z)-2-nitroethenyl]-2-phenylmethoxybenzene |

InChI |

InChI=1S/C16H14N2O6/c1-23-15-9-13(7-8-17(19)20)14(18(21)22)10-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7- |

Clé InChI |

JSBRNDUJBKQPGF-FPLPWBNLSA-N |

SMILES |

COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |

SMILES isomérique |

COC1=C(C=C(C(=C1)/C=C\[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |

SMILES canonique |

COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |

Synonymes |

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-(phenylmethoxy)benzene; _x000B_1-Benzyloxy-2-methoxy-5-nitro-4-(2-nitrovinyl)benzene; NSC 149887; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.